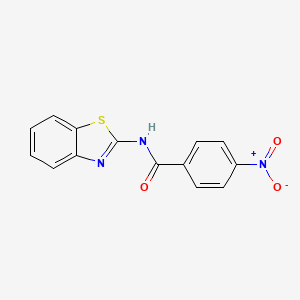

Benzamide, N-2-benzothiazolyl-4-nitro-

Description

Contextualization of Benzamide (B126) and Benzothiazole (B30560) Chemical Scaffolds

The foundation of N-2-Benzothiazolyl-4-nitrobenzamide's scientific importance lies in the well-established relevance of its two core structural motifs: benzamide and benzothiazole.

Benzamide, the amide derivative of benzoic acid, and its derivatives have long been fundamental building blocks in organic synthesis. Their chemical versatility allows for a wide range of transformations, making them crucial intermediates in the preparation of more complex molecules. In medicinal chemistry, the benzamide functional group is a common feature in numerous approved drugs, highlighting its favorable properties for biological interactions. nih.gov

Benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has a rich history in heterocyclic chemistry. tandfonline.comnih.gov Since its discovery, the benzothiazole scaffold has been extensively studied due to its presence in various natural products and its broad spectrum of applications. tandfonline.com Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antitumoral, and anti-inflammatory properties, making them a privileged structure in drug discovery. nih.govnih.gov

The combination of the benzamide and benzothiazole moieties into a single molecular entity has garnered considerable academic interest. This "hybrid moiety" approach is a strategic design principle in medicinal chemistry, aiming to create novel compounds with enhanced or synergistic biological activities. The benzothiazole ring system, in particular, is recognized for its ability to participate in various biological interactions, and its incorporation into larger molecules can significantly influence their pharmacological profiles. tandfonline.comnih.gov The amide linkage provides a flexible yet stable connection between the two scaffolds, allowing for the synthesis of diverse libraries of compounds for biological screening.

Rationale for Focused Academic Investigation of N-2-Benzothiazolyl-4-nitrobenzamide

Research has shown that varying the position of the nitro group (ortho, meta, or para) on the phenyl ring of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers leads to distinct solid-state structural properties and influences their optical characteristics. mdpi.com The para-substituted isomer, N-2-Benzothiazolyl-4-nitrobenzamide, is of particular interest due to the potential for extended conjugation and specific electronic effects that may enhance its biological potential. mdpi.com

Overview of Key Research Domains Pertaining to N-2-Benzothiazolyl-4-nitrobenzamide

The investigation into N-2-Benzothiazolyl-4-nitrobenzamide and its closely related analogs has spanned several key research domains, primarily centered on its synthesis, structural characterization, and evaluation of its biological activities.

The synthesis of N-2-Benzothiazolyl-4-nitrobenzamide is typically achieved through the reaction of 2-aminobenzothiazole (B30445) with 4-nitrobenzoyl chloride. mdpi.com This straightforward synthetic route allows for the production of the compound for further study.

Table 1: Synthesis of N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| 2-Aminobenzothiazole, 4-Nitrobenzoyl Chloride | Toluene, Triethylamine (B128534) | Reflux | N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide |

Data derived from a representative synthetic procedure. mdpi.com

A significant area of research has been the exploration of the biological potential of benzothiazole derivatives, including those with a nitrobenzamide moiety. Studies have investigated the anticancer activities of various benzothiazole compounds against different cancer cell lines. nih.govmdpi.com While specific data for N-2-Benzothiazolyl-4-nitrobenzamide's anticancer activity is part of ongoing research, the broader class of benzothiazole derivatives has shown promise. For instance, some benzothiazole derivatives have exhibited potent antitumor activity with IC₅₀ values in the micromolar range against cell lines like human colon cancer (HT29) and human breast cancer (MDA-MB-231). nih.gov

Furthermore, the benzothiazole scaffold is a known pharmacophore for enzyme inhibition. nih.gov Derivatives have been investigated as inhibitors of various enzymes, including those relevant to diseases like Alzheimer's and diabetes. nih.govmdpi.com The introduction of the nitrobenzamide group could potentially modulate the inhibitory activity and selectivity of the benzothiazole core. For example, some benzamide derivatives have been explored as α-glucosidase inhibitors for managing diabetes. nih.govmdpi.com

Table 2: Investigated Research Areas for Benzothiazole Derivatives

| Research Domain | Focus | Example Findings for Related Compounds |

|---|---|---|

| Anticancer Activity | Evaluation against various cancer cell lines. | Some benzothiazole derivatives show potent activity against human colon and breast cancer cell lines. nih.gov |

| Enzyme Inhibition | Screening against enzymes implicated in various diseases. | Benzothiazole derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and α-glucosidase. nih.govmdpi.com |

| Structural & Optical Properties | Analysis of crystal structure and photophysical characteristics. | The position of the nitro group in nitrobenzamide isomers influences crystal packing and optical absorption. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13(9-5-7-10(8-6-9)17(19)20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKOILBJPWVKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188844 | |

| Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35353-21-0 | |

| Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035353210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-2-benzothiazolyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Benzothiazolyl 4 Nitrobenzamide and Its Analogues

General Synthetic Strategies for Benzamide-Benzothiazole Conjugates

The construction of benzamide-benzothiazole conjugates primarily involves two key transformations: the formation of the amide bond and the synthesis of the benzothiazole (B30560) nucleus. The sequence of these steps can vary, but often the pre-formed benzothiazole moiety is coupled with a suitable carboxylic acid derivative.

Amide Bond Formation via Condensation Reactions

The most prevalent method for creating the amide linkage in N-2-benzothiazolyl-benzamides is the condensation reaction between a 2-aminobenzothiazole (B30445) derivative and a benzoyl chloride. This nucleophilic acyl substitution is a robust and widely employed strategy. The reaction typically involves activating the carboxylic acid, often by converting it to the more reactive acyl chloride, which then readily reacts with the amino group of the benzothiazole. The use of a base is common to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

Another approach involves the direct coupling of a carboxylic acid with 2-aminobenzothiazole using coupling agents. This method avoids the need to prepare the acyl chloride separately.

Cyclization Pathways to the Benzothiazole Nucleus

The benzothiazole core is a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. acs.org There are several established methods for its synthesis. A common and direct approach is the condensation of an ortho-aminothiophenol with a carboxylic acid, acyl chloride, or aldehyde. acs.org When an ortho-aminothiophenol reacts with a carboxylic acid or its derivative, it leads to the formation of a 2-substituted benzothiazole in a single step through cyclization and dehydration.

Alternatively, intramolecular cyclization of thiobenzanilides, often facilitated by an oxidizing agent, is an effective strategy for benzothiazole synthesis. This method, known as the Jacobsen cyclization, involves the radical cyclization of a thiobenzanilide to form the benzothiazole ring.

Specific Reaction Protocols for N-2-Benzothiazolyl-4-nitrobenzamide Synthesis

The synthesis of the target compound, N-2-benzothiazolyl-4-nitrobenzamide, is most directly achieved through the condensation of 2-aminobenzothiazole with 4-nitrobenzoyl chloride.

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Catalyst)

The reaction conditions for the synthesis of N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide have been optimized to achieve high yields. A common procedure involves heating a mixture of 2-aminobenzothiazole and 4-nitrobenzoyl chloride in a suitable solvent. Toluene is often employed as the solvent, and the reaction is typically carried out at reflux temperature for several hours to ensure completion. mdpi.com The use of a base, such as triethylamine (B128534), is crucial to scavenge the HCl produced during the reaction. mdpi.com

The choice of solvent can influence the reaction rate and yield. While toluene is effective, other aprotic solvents like acetone have also been used, particularly in the synthesis of related substituted benzamides. rjptonline.org The reaction temperature is a critical parameter, with refluxing conditions generally providing the necessary energy to overcome the activation barrier of the reaction.

Reagent Selection and Stoichiometry

For the synthesis of N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide, the key reagents are 2-aminobenzothiazole and 4-nitrobenzoyl chloride. Typically, equimolar amounts of the two reactants are used to ensure efficient conversion. mdpi.com A slight excess of the acyl chloride is sometimes employed to drive the reaction to completion. The use of a base, such as triethylamine, is also in equimolar amounts relative to the reactants. mdpi.com

The purity of the starting materials is important for obtaining a high yield of the desired product and minimizing side reactions. 4-Nitrobenzoyl chloride is often prepared from 4-nitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride.

| Reagent | Role | Stoichiometry (relative to 2-aminobenzothiazole) |

| 2-Aminobenzothiazole | Nucleophile | 1 equivalent |

| 4-Nitrobenzoyl Chloride | Electrophile | ~1 equivalent |

| Triethylamine | Base | ~1 equivalent |

| Toluene | Solvent | Sufficient for dissolution and reflux |

Synthesis of Substituted N-2-Benzothiazolyl-4-nitrobenzamide Derivatives

The general synthetic strategies can be extended to produce a variety of substituted N-2-benzothiazolyl-4-nitrobenzamide derivatives. Substituents can be introduced on either the benzothiazole ring or the 4-nitrobenzoyl moiety.

For instance, starting with a substituted 2-aminobenzothiazole allows for the introduction of functional groups on the benzothiazole part of the molecule. For example, 2-amino-4-chloro-5-nitro-benzothiazole can be condensed with various benzoyl chlorides to yield N-(4-chloro-5-nitrobenzothiazol-2-yl)benzamides. rjptonline.org Similarly, using a substituted 4-nitrobenzoyl chloride can introduce substituents on the phenyl ring.

The following table summarizes the synthesis of some N-2-benzothiazolyl-nitrobenzamide derivatives, highlighting the versatility of the condensation reaction.

| Starting 2-Aminobenzothiazole | Starting Benzoyl Chloride | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |

| 2-Aminobenzothiazole | o-Nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | Toluene | Triethylamine | Reflux, 5 hours | 90 | mdpi.com |

| 2-Aminobenzothiazole | m-Nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | Toluene | Triethylamine | Reflux, 5 hours | 82.4 | mdpi.com |

| 2-Aminobenzothiazole | p-Nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Toluene | Triethylamine | Reflux, 5 hours | 73.7 | mdpi.com |

| 7-Chloro-6-nitro-1,3-benzothiazol-2-amine | 2-Nitrobenzoyl chloride | N-(7-chloro-6-nitro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Acetone | Pyridine | - | - | eresearchco.com |

| 7-Chloro-6-nitro-1,3-benzothiazol-2-amine | 3-Nitrobenzoyl chloride | N-(7-chloro-6-nitro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Acetone | Pyridine | - | - | eresearchco.com |

| 7-Chloro-6-nitro-1,3-benzothiazol-2-amine | 4-Nitrobenzoyl chloride | N-(7-chloro-6-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Acetone | Pyridine | - | - | eresearchco.com |

This modular approach allows for the systematic modification of the molecular structure to explore structure-activity relationships for various applications.

Strategies for Benzothiazole Ring Substitutions (e.g., Methoxy, Methyl)

Substituents on the benzothiazole ring are typically introduced at the aniline precursor stage, prior to the cyclization reaction that forms the benzothiazole core.

Methoxy Substitutions: The synthesis of methoxy-substituted benzothiazoles often starts from a corresponding methoxy-substituted aniline. For instance, 2-amino-4-chloro-5-methoxybenzothiazole can be synthesized from 3-chloro-4-methoxy-aniline. This precursor is reacted with potassium thiocyanate in the presence of bromine and glacial acetic acid, followed by treatment with ammonia. The resulting substituted 2-aminobenzothiazole can then be condensed with a desired benzoyl chloride to yield the final N-2-benzothiazolyl-benzamide researchgate.net. A general method for preparing methoxy-substituted N-(benzazol-2-yl)benzamides involves refluxing a solution of a methoxy-substituted benzoyl chloride with the appropriate 2-aminobenzazole in dry toluene with triethylamine nih.gov.

Methyl Substitutions: Similarly, methyl-substituted benzothiazoles are synthesized from methyl-substituted anilines. For example, 2-amino-6-methylbenzothiazole can be prepared and subsequently used in reactions to form Schiff bases or be acylated to produce N-substituted acetamides arabjchem.org. The classical approach for synthesizing 6-substituted 2-aminobenzothiazoles, including methyl-substituted ones, involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid nih.gov.

The general synthetic route for substituted 2-aminobenzothiazoles often involves the oxidative cyclization of N-arylthioureas scholarsresearchlibrary.comacs.org. The reactivity of the starting aniline can be influenced by the nature of the substituent, with electron-rich substrates generally showing higher reactivity nih.gov.

Table 1: Examples of Substituted 2-Aminobenzothiazole Precursors

| Substituent on Benzothiazole Ring | Starting Aniline | Reference |

| 5-Methoxy | 3-Chloro-4-methoxy-aniline | researchgate.net |

| 6-Methyl | 4-Methylaniline (p-toluidine) | arabjchem.orgnih.gov |

| 4-Methoxy | 3-Amino-4-methoxybenzenethiol | |

| 6-Chloro | 4-Chloroaniline | nih.gov |

Modifications on the Benzamide (B126) Phenyl Ring

Modifications to the benzamide phenyl ring are typically achieved by using a correspondingly substituted benzoyl chloride or benzoic acid in the amide formation step.

For the synthesis of the parent compound, N-2-benzothiazolyl-4-nitrobenzamide, 2-aminobenzothiazole is reacted with 4-nitrobenzoyl chloride. This reaction is a common method for forming the amide linkage.

To introduce other substituents, various substituted benzoyl chlorides can be employed. For example, methoxy-substituted benzamides are prepared using methoxybenzoyl chlorides. A general procedure involves adding a solution of the appropriate 2-aminobenzazole in dry toluene dropwise to a solution of the substituted benzoyl chloride in the same solvent, followed by the addition of triethylamine and refluxing the mixture nih.gov.

The synthesis of substituted N-(benzothiazol-2-yl)benzamides has been reported where various substituted benzoyl chlorides were reacted with 2-aminobenzothiazoles to produce the desired amide products clockss.org. The nature of the substituent on the benzoyl chloride, whether electron-donating or electron-withdrawing, can influence the reaction conditions and yield.

Table 2: Examples of Substituted Benzoyl Chlorides for Benzamide Modification

| Substituent on Benzamide Phenyl Ring | Corresponding Benzoyl Chloride |

| 4-Nitro | 4-Nitrobenzoyl chloride |

| 2-Methoxy | 2-Methoxybenzoyl chloride |

| 4-Cyano | 4-Cyanobenzoyl chloride |

| 4-Chloro | 4-Chlorobenzoyl chloride |

Multi-Step Synthesis Approaches

The synthesis of N-2-benzothiazolyl-4-nitrobenzamide and its analogues is inherently a multi-step process. A common two-step sequence involves:

Synthesis of the substituted 2-aminobenzothiazole: This is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine nih.gov.

Amide bond formation: The synthesized 2-aminobenzothiazole is then acylated with a substituted benzoyl chloride, such as 4-nitrobenzoyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct researchgate.net.

An alternative to using benzoyl chlorides is the condensation of 2-aminobenzothiazoles with carboxylic acids. This often requires a coupling agent or harsh conditions, such as high temperatures and the use of polyphosphoric acid jyoungpharm.org.

A schematic representation of a typical multi-step synthesis is as follows:

Step 1: Formation of Substituted 2-Aminobenzothiazole Substituted Aniline + KSCN/Br₂ → Substituted 2-Aminobenzothiazole

Step 2: Amide Formation Substituted 2-Aminobenzothiazole + 4-Nitrobenzoyl Chloride → Substituted N-2-Benzothiazolyl-4-nitrobenzamide

Green Chemistry Principles in Benzamide-Benzothiazole Synthesis

Recent research has focused on developing more environmentally benign methods for the synthesis of benzothiazoles and their derivatives, in line with the principles of green chemistry.

Key green approaches include:

Use of Green Solvents: Water and glycerol have been explored as green solvents for the synthesis of benzothiazole-2-thiol derivatives, moving away from volatile organic compounds .

Catalysis: The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. ZnO-beta zeolite has been reported as an effective and reusable catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and various aldehydes ekb.eg. Similarly, SnP₂O₇ has been used as a heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields and short reaction times mdpi.com.

Solvent-Free Conditions: The condensation of 2-aminothiophenol with benzoic acid derivatives has been achieved under microwave irradiation in the absence of a solvent, providing a rapid and efficient protocol mdpi.com. Another solvent-free method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature ekb.eg.

Atom Economy: One-pot syntheses that combine multiple reaction steps without isolating intermediates improve atom economy and reduce waste. The RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles is an example of a one-pot process nih.gov.

The application of these principles to the synthesis of N-2-benzothiazolyl-4-nitrobenzamide could involve, for example, the catalytic, solvent-free synthesis of the 2-aminobenzothiazole precursor, followed by a condensation with 4-nitrobenzoic acid using a green coupling agent or catalyst, potentially under microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Benzothiazolyl 4 Nitrobenzamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within the molecule.

The IR spectrum of N-2-benzothiazolyl-4-nitrobenzamide is distinguished by characteristic absorption bands that confirm the presence of its key functional groups. Analysis of the para-substituted isomer reveals specific vibrational frequencies that are indicative of its structure. mdpi.com

The amide linkage is a prominent feature in the IR spectrum. The N-H stretching vibration, ν(N-H), is observed as a distinct band around 3124 cm⁻¹. mdpi.com This region is typical for secondary amides involved in intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group, ν(C=O), presents a strong absorption band at 1674 cm⁻¹, a frequency consistent with an amide carbonyl conjugated with an aromatic ring. mdpi.comnih.gov

The nitro (NO₂) group, an essential component of the 4-nitrobenzoyl moiety, provides two key signatures. The asymmetric stretching vibration (νasym(NO₂)) typically appears in the 1506–1587 cm⁻¹ range, while the symmetric stretching vibration (νsym(NO₂)) is found between 1302–1378 cm⁻¹. nih.gov For N-2-benzothiazolyl-4-nitrobenzamide, these bands are observed within the broader 1437–1524 cm⁻¹ range, which also contains aromatic carbon-carbon stretching vibrations. mdpi.com

Finally, the spectrum displays a band at 1599 cm⁻¹, which is assigned to the C=N stretching vibration within the benzothiazole (B30560) ring system. mdpi.com

Table 1: Key Infrared (IR) Absorption Bands for N-2-Benzothiazolyl-4-nitrobenzamide

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H stretch | 3124 | mdpi.com |

| Amide | C=O stretch | 1674 | mdpi.com |

| Benzothiazole | C=N stretch | 1599 | mdpi.com |

| Nitro / Aromatic | NO₂ asymmetric stretch / C=C stretch | 1437-1524 | mdpi.com |

While specific Raman spectroscopic data for N-2-benzothiazolyl-4-nitrobenzamide is not detailed in the surveyed literature, the technique is invaluable for conformational analysis. Raman spectroscopy is complementary to IR, as it detects vibrations based on changes in polarizability rather than dipole moment. Symmetrical vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

For this molecule, Raman spectroscopy would be particularly useful for probing the vibrations of the carbon backbone in both the benzothiazole and the 4-nitrophenyl rings. The symmetric stretching of the nitro group, expected to be a strong Raman band, would provide confirmatory evidence for this functional group. Furthermore, low-frequency Raman scattering can provide information on the torsional modes between the benzamide (B126) and benzothiazole ring systems, offering insight into the molecule's preferred conformation in the solid state or in solution. Studies on structurally similar compounds like 2-[4-(4-nitrobenzamido)phenyl]benzothiazole utilize Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes and understand the molecular structure. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and electronic environment of atoms in the molecular skeleton of N-2-benzothiazolyl-4-nitrobenzamide.

The ¹H NMR spectrum provides a detailed map of the proton environments. The signals for the aromatic protons on the 4-nitrophenyl ring and the benzothiazole ring appear in distinct, downfield regions due to the deshielding effects of the aromatic systems.

The 4-nitrophenyl group exhibits a characteristic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group (H-3', H-5') are expected to resonate at a lower field (more deshielded) compared to the two protons ortho to the amide carbonyl group (H-2', H-6'). This results in two doublets in the approximate range of δ 8.0-8.4 ppm. For example, in a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, the protons ortho to the nitro group appear at δ 8.28 ppm, while those adjacent to the carbonyl are at δ 7.93 ppm. mdpi.com

The four protons of the benzothiazole ring typically appear as a more complex multiplet between δ 7.3-8.1 ppm. mdpi.com The amide proton (NH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its attachment to electronegative atoms and potential involvement in hydrogen bonding. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Assignments for N-2-Benzothiazolyl-4-nitrobenzamide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| Amide N-H | >10.0 | Singlet (broad) | - |

| H-3', H-5' (4-nitrophenyl) | ~8.3 | Multiplet (d) | AA'BB' system |

| H-2', H-6' (4-nitrophenyl) | ~8.0 | Multiplet (d) | AA'BB' system |

| H-4, H-5, H-6, H-7 (benzothiazole) | 7.3 - 8.1 | Multiplet | Complex |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The spectrum is characterized by several key resonances.

The amide carbonyl carbon (C=O) is typically found in the range of δ 164-166 ppm. mdpi.comjapsonline.com The carbons of the 4-nitrophenyl ring show distinct signals, with the carbon bearing the nitro group (C-4') being highly deshielded (around δ 149-150 ppm) and the carbon attached to the amide (C-1') appearing near δ 140-143 ppm. mdpi.com The benzothiazole ring carbons have characteristic shifts, with the C-2 carbon (attached to the amide nitrogen) resonating at a very low field, often above δ 155 ppm, due to its imine-like character. researchgate.net The remaining carbons of the benzothiazole and nitrophenyl rings typically appear in the δ 120-135 ppm region. mdpi.commdpi.com

Table 3: Expected ¹³C NMR Chemical Shift Assignments for N-2-Benzothiazolyl-4-nitrobenzamide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~165 |

| C-2 (benzothiazole) | >155 |

| C-4' (4-nitrophenyl) | ~150 |

| C-1' (4-nitrophenyl) | ~141 |

| C-3a, C-7a (benzothiazole) | 130 - 153 |

| C-2', C-3', C-5', C-6' (4-nitrophenyl) | 123 - 130 |

| C-4, C-5, C-6, C-7 (benzothiazole) | 120 - 127 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by mapping atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. mdpi.com For N-2-benzothiazolyl-4-nitrobenzamide, COSY would show correlations between adjacent protons on the 4-nitrophenyl ring (H-2' with H-3' and H-6' with H-5') and among the coupled protons on the benzothiazole ring (e.g., H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). mdpi.com It allows for the definitive assignment of protonated carbons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. For example, the signal for H-2' would show a cross-peak to the signal for C-2'.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-4 bonds) connectivity between protons and carbons. mdpi.com It is particularly vital for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key HMBC correlations for confirming the structure of N-2-benzothiazolyl-4-nitrobenzamide would include:

A correlation from the amide proton (N-H) to the amide carbonyl carbon (C=O).

A correlation from the amide proton (N-H) to the C-2 carbon of the benzothiazole ring and to the C-1' carbon of the 4-nitrophenyl ring, confirming the amide linkage between the two moieties.

Correlations from the H-2'/H-6' protons to the carbonyl carbon (C=O) and the C-4' carbon.

Correlations from the benzothiazole protons (e.g., H-4 and H-7) to the quaternary carbons C-3a and C-7a, confirming the fused ring structure.

Together, these advanced NMR techniques provide an irrefutable blueprint of the molecular architecture of N-2-benzothiazolyl-4-nitrobenzamide.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For N-2-benzothiazolyl-4-nitrobenzamide (C₁₄H₉N₃O₃S), the predicted monoisotopic mass is 299.0365 g/mol . mdpi.com

While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as other nitrobenzamides. nist.gov Upon ionization, typically through electrospray ionization (ESI), the molecule is expected to undergo characteristic cleavages.

A primary fragmentation pathway would likely involve the cleavage of the amide bond (C-N bond) between the benzothiazole and the carbonyl group. This would lead to the formation of two principal fragment ions:

The 4-nitrobenzoyl cation (m/z 150): This fragment arises from the cleavage and retention of the positive charge on the benzoyl portion. This ion is resonance-stabilized and can be a prominent peak in the spectrum. It may further fragment by losing the nitro group (NO₂), resulting in a peak at m/z 104, or by losing carbon monoxide (CO) to yield a phenyl cation at m/z 77.

The 2-aminobenzothiazole (B30445) radical cation (m/z 150) or its corresponding protonated species (m/z 151).

Another plausible fragmentation involves the cleavage of the bond between the carbonyl carbon and the nitrophenyl ring, generating a benzothiazol-2-yl isocyanate radical cation. The presence of the nitro group also introduces specific fragmentation pathways, such as the loss of NO (m/z loss of 30) and NO₂ (m/z loss of 46) from the molecular ion or subsequent fragments. nist.govnih.gov

A summary of predicted adducts in ESI-MS is presented below. mdpi.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 300.04375 |

| [M+Na]⁺ | 322.02569 |

| [M-H]⁻ | 298.02919 |

| [M+K]⁺ | 337.99963 |

| [M]⁺ | 299.03592 |

This interactive table is based on predicted data.

X-ray Crystallography for Three-Dimensional Structural Determination

N-2-Benzothiazolyl-4-nitrobenzamide, also referred to as the p-nitro derivative in comparative studies of nitrobenzamide isomers, has been successfully crystallized and its structure determined by single-crystal X-ray diffraction. mdpi.com The compound crystallizes in the orthorhombic system with the Pbcn space group. mdpi.combohrium.comupm.edu.my This specific arrangement dictates the symmetry and packing of the molecules within the crystal lattice. While the specific unit cell parameters (a, b, c) for this compound are not detailed in the available literature, the identification of the crystal system and space group provides a solid foundation for its solid-state characterization. mdpi.com

Detailed experimental values for bond lengths, bond angles, and torsional angles for N-2-benzothiazolyl-4-nitrobenzamide are not explicitly tabulated in the primary literature. However, a structural study of its isomers confirms that the bond lengths and angles within the benzothiazole and benzoyl moieties are in good agreement with those of previously reported, similar structures. mdpi.com For instance, the C=O and amide N-H bonds, as well as the aromatic C-C bonds, are expected to fall within the standard accepted ranges for such functional groups.

The conformation of N-2-benzothiazolyl-4-nitrobenzamide in the solid state is characterized by the relative orientation of its two main ring systems. The dihedral angle between the benzothiazole ring and the 4-nitrophenyl ring has been reported to be 38.27(5)° . mdpi.com This twist is a result of the steric and electronic interactions between the two moieties. The solid-state architecture is further stabilized by intermolecular hydrogen bonds, primarily of the N-H···N and C-H···O types, which create a stable, packed structure. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for monitoring reaction progress, assessing purity, and isolating the final product. Thin-Layer Chromatography (TLC) is a commonly used method for these purposes in the synthesis of benzamide derivatives. nist.govbohrium.com

For the synthesis of compounds structurally similar to N-2-benzothiazolyl-4-nitrobenzamide, TLC is performed on silica (B1680970) gel plates. nist.govbohrium.com A suitable mobile phase for such a compound would typically consist of a mixture of a non-polar and a more polar solvent to achieve good separation. Examples of solvent systems used for related compounds include:

Ethyl acetate/n-hexane mixtures bohrium.com

Chloroform/diethyl ether/n-hexane mixtures nist.gov

The components are visualized under UV light, where the aromatic nature of the compound allows for easy detection. bohrium.com While a specific Rf (retardation factor) value for the title compound is not reported, it would be expected to be intermediate between the more polar starting materials (like 2-aminobenzothiazole) and less polar byproducts. The final purification of the compound is often achieved via column chromatography using silica gel and an appropriate eluent system, or by recrystallization from a suitable solvent like ethanol. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. The molecular formula for N-2-benzothiazolyl-4-nitrobenzamide is C₁₄H₉N₃O₃S.

Based on this formula and the atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur, the theoretical elemental composition can be calculated. man.ac.uk Although specific experimental results for this compound are not provided in the reviewed literature, a comparison between theoretical and experimental values is the standard method for validating the empirical formula.

| Element | Theoretical Percentage (%) |

| Carbon | 56.18 |

| Hydrogen | 3.03 |

| Nitrogen | 14.04 |

| Oxygen | 16.04 |

| Sulfur | 10.71 |

This interactive table presents the calculated theoretical elemental composition.

Theoretical and Computational Investigations of N 2 Benzothiazolyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For molecules similar to N-2-benzothiazolyl-4-nitrobenzamide, DFT calculations are typically performed using specific functionals and basis sets to obtain accurate results.

A study on the closely related isomer, 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, utilized the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization and electronic property calculations. researchgate.netesisresearch.org This level of theory is widely accepted for providing a good balance between accuracy and computational cost for organic molecules of this size. The optimized geometry reveals the spatial arrangement of the atoms and the planarity of the different ring systems. For instance, in the positional isomer N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, DFT calculations at the B3LYP/6-31G(d,p) level were used to study the electronic structure based on its crystal structure coordinates. mdpi.com These studies indicate that the benzothiazole (B30560) and nitrobenzamide moieties are not perfectly coplanar, which has significant implications for the molecule's electronic properties and potential interactions.

Table 1: Representative DFT Calculation Parameters for a Related Benzothiazole Derivative

| Parameter | Value |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Application | Geometry Optimization, Electronic Properties |

Data sourced from studies on 2-[4-(4-nitrobenzamido)phenyl]benzothiazole. researchgate.netesisresearch.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.com

In the analysis of 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, the HOMO was found to be primarily localized on the benzothiazole ring, indicating this region as the most probable site for electrophilic attack. researchgate.netesisresearch.org Conversely, the LUMO was distributed over the nitrobenzamide portion of the molecule, suggesting it as the site for nucleophilic attack. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, enhancing the molecule's electron-accepting capability. esisresearch.org The calculated HOMO-LUMO energy gap for this related compound provides an estimation of the kinetic stability and chemical reactivity. A smaller energy gap implies a molecule is more reactive. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Related Benzothiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Values are representative and based on studies of 2-[4-(4-nitrobenzamido)phenyl]benzothiazole. researchgate.netesisresearch.org

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netwalisongo.ac.id The MEP map plots the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, the MEP map shows the most negative potential (red region) localized on the oxygen atoms of the nitro and carbonyl groups, confirming them as primary sites for electrophilic interactions. esisresearch.org The region around the N-H group exhibits a positive potential (blue region), indicating its role as a hydrogen bond donor. esisresearch.org The benzothiazole ring generally shows a less negative potential compared to the nitrobenzamide part, which is consistent with the FMO analysis. esisresearch.org A similar distribution is observed in other nitrobenzamide-containing molecules, where the nitro group profoundly influences the electrostatic potential landscape. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes and the assessment of structural stability in various environments, including in the presence of biological macromolecules.

Ligand-Protein Interaction Studies (Generic Binding Site Analysis)

For this class of compounds, key interactions often include hydrogen bonds between the amide N-H group and carbonyl oxygen with amino acid residues in the protein's active site. Hydrophobic and π-π stacking interactions involving the aromatic rings of the benzothiazole and nitrobenzene (B124822) moieties are also crucial for binding affinity and specificity. nih.gov The nitro group can participate in electrostatic or charge-charge interactions. nih.gov Generic binding site analysis suggests that the molecule's shape and electronic properties make it a candidate for interacting with ATP-binding sites in kinases or other pockets that accommodate planar, aromatic ligands.

RMSD Analysis for Structural Stability in Simulated Environments

The Root Mean Square Deviation (RMSD) is a critical parameter calculated from MD simulation trajectories to quantify the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. In ligand-protein complex simulations, a stable RMSD value over time for both the protein backbone and the ligand suggests that the system has reached equilibrium and the ligand is stably bound within the protein's active site. nih.gov

For MD simulations of benzothiazole derivatives complexed with proteins, RMSD values that plateau within a range of 1-3 Å are generally considered acceptable for indicating a stable complex. nih.gov Fluctuations beyond this range might indicate ligand dissociation or significant conformational changes in the protein. Analysis of the RMSD of the ligand itself within the binding pocket provides insight into its conformational stability upon binding. A low and stable ligand RMSD suggests it maintains a consistent pose throughout the simulation.

Table 3: Representative Compound Names

| Compound Name |

|---|

| Benzamide (B126), N-2-benzothiazolyl-4-nitro- |

| 2-[4-(4-nitrobenzamido)phenyl]benzothiazole |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide |

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Computational models are instrumental in understanding the structure-activity relationships (SAR) of bioactive molecules like N-2-benzothiazolyl-4-nitrobenzamide. These methods explore how the compound's three-dimensional structure and physicochemical properties correlate with its biological activity, providing insights for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Derivation (Focus on physico-chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netnih.gov For a series of benzothiazole derivatives, a QSAR model would be developed by correlating various calculated physicochemical descriptors with experimentally determined biological activity, such as inhibitory concentrations (IC50). nih.govresearchgate.net The goal is to create a predictive model that can estimate the activity of novel, unsynthesized analogs. nih.gov

The process involves selecting a dataset of analogous compounds and calculating a wide range of descriptors. nih.gov These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro (NO₂) group and the electron-rich benzothiazole moiety significantly influences these properties. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most common descriptor, quantifying the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that links a selection of these descriptors to the observed activity. nih.gov The robustness and predictive power of the resulting QSAR model are validated internally (e.g., cross-validation, q²) and externally using a test set of molecules. nih.gov

| Topological | Number of Rotatable Bonds | Indicates molecular flexibility, which is important for adopting the correct conformation for binding. |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. A pharmacophore model for N-2-benzothiazolyl-4-nitrobenzamide and its analogs would be built by superimposing a set of active molecules and extracting the common features responsible for their interaction with a specific biological target. researchgate.net

Based on the structure of N-2-benzothiazolyl-4-nitrobenzamide, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl group, as well as the nitrogen atom of the thiazole (B1198619) ring.

Hydrogen Bond Donor: The amide (N-H) group.

Aromatic Rings: The benzothiazole and nitrophenyl rings, which can engage in π-π stacking or hydrophobic interactions with the receptor. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. This ligand-based design approach is particularly valuable when the 3D structure of the biological target is unknown.

Table 2: Potential Pharmacophoric Features of N-2-benzothiazolyl-4-nitrobenzamide

| Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Nitro oxygens, Thiazole nitrogen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor binding site. |

| Hydrogen Bond Donor (HBD) | Amide hydrogen | Forms hydrogen bonds with acceptor groups (e.g., C=O, N) in a receptor binding site. |

| Aromatic Ring (AR) | Benzothiazole ring, Nitrophenyl ring | Participates in π-π stacking, cation-π, or hydrophobic interactions. |

In Silico Prediction of Molecular Properties (e.g., Lipinski's Rule of 5 adherence for drug-likeness)

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a potential drug. nih.gov One of the most recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five. wikipedia.orgunits.it This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular mass less than 500 Daltons. taylorandfrancis.comdrugbank.com

An octanol-water partition coefficient (log P) not exceeding 5. taylorandfrancis.com

No more than 5 hydrogen bond donors. taylorandfrancis.comdrugbank.com

No more than 10 hydrogen bond acceptors. taylorandfrancis.comdrugbank.com

These properties are important for a drug's pharmacokinetics in the human body. wikipedia.org Adherence to Lipinski's rule suggests a higher probability of a compound being a successful orally active drug. wikipedia.org

For N-2-benzothiazolyl-4-nitrobenzamide (Molecular Formula: C₁₄H₉N₃O₃S), the parameters can be calculated as follows:

Table 3: Lipinski's Rule of 5 Analysis for N-2-benzothiazolyl-4-nitrobenzamide

| Parameter | Rule | Calculated Value | Adherence |

|---|---|---|---|

| Molecular Mass | < 500 Da | 315.33 Da | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (the amide N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 6 (3 from O atoms, 3 from N atoms) | Yes |

| Log P (Octanol-Water Partition Coefficient) | ≤ 5 | ~3.5 (computationally estimated) | Yes |

| Violations | No more than one violation | 0 | Passes |

The analysis indicates that N-2-benzothiazolyl-4-nitrobenzamide fully adheres to Lipinski's Rule of Five, suggesting it possesses "drug-like" physicochemical properties favorable for oral bioavailability.

Reaction Mechanism Prediction and Transition State Analysis

The synthesis of N-2-benzothiazolyl-4-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole (B30445) with 4-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine. mdpi.com This transformation is a classic example of a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. mdpi.com

The predicted reaction mechanism proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is stabilized by the presence of the electron-withdrawing groups.

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻) is eliminated as a good leaving group.

Deprotonation: A base (e.g., triethylamine) removes the proton from the now-positively charged amide nitrogen, neutralizing it and yielding the final product, N-2-benzothiazolyl-4-nitrobenzamide, along with the protonated base (e.g., triethylammonium (B8662869) chloride).

Computational chemistry can be employed to investigate this reaction pathway in greater detail. Using methods like Density Functional Theory (DFT), researchers can model the energy profile of the reaction. This involves locating the structure and energy of the transition state—the highest energy point along the reaction coordinate corresponding to the tetrahedral intermediate's formation and collapse. nih.gov Analysis of the transition state provides critical information about the reaction's activation energy, which determines the reaction rate. Such computational studies can also explore the influence of different solvents or catalysts on the reaction mechanism and efficiency.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Benzamide, N-2-benzothiazolyl-4-nitro- |

| 2-aminobenzothiazole |

| 4-nitrobenzoyl chloride |

| Triethylamine |

| Pyridine |

Supramolecular Chemistry and Intermolecular Interactions of N 2 Benzothiazolyl 4 Nitrobenzamide

Hydrogen Bonding Networks in Solid and Solution States

The supramolecular structure of N-2-benzothiazolyl-4-nitrobenzamide in the solid state is significantly influenced by hydrogen bonding. These interactions are the primary drivers in the formation of its crystalline architecture. mdpi.combohrium.com While detailed studies on its solution-state behavior are less common in the reviewed literature, the solid-state analysis provides a clear picture of the dominant hydrogen bonds. The formation of dimer synthons through pairs of N−H···N hydrogen bonds is a noted feature in this class of compounds. mdpi.combohrium.com

In the specific conformation of N-2-benzothiazolyl-4-nitrobenzamide, the potential for significant intramolecular hydrogen bonds is limited by the geometry and the para-substitution pattern. Unlike related structures where intramolecular C-H...O bonds can form non-planar six-membered rings, the primary stabilizing interactions for this compound are intermolecular. tubitak.gov.tr The dihedral angle between the benzothiazole (B30560) and the 4-nitrophenyl rings is 38.27(5)°, a conformation that does not favor strong intramolecular hydrogen bonding. mdpi.com

The crystal packing of N-2-benzothiazolyl-4-nitrobenzamide is constructed through specific and directional intermolecular hydrogen bonds. The structure features centrosymmetric dimers that are formed through C(13)−H(13)···O(1) intermolecular hydrogen bonds, which then propagate along the c-axis. mdpi.com This primary interaction is crucial for the initial pairing of molecules.

This one-dimensional chain of dimers is further extended into a more complex structure via a C(4)−H(4)···O(2A) intermolecular hydrogen bond, ultimately giving rise to a herringbone packing pattern. mdpi.com The solid-state architecture is thus dominated by these C-H···O and also N-H···N interactions, which collectively create a stable three-dimensional network. mdpi.combohrium.com

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| C(13)—H(13)···O(1) | 0.93 | 2.59 | 3.424(3) | 149 |

| C(4)—H(4)···O(2A) | 0.93 | 2.53 | 3.398(3) | 155 |

Pi-Stacking Interactions

Pi-stacking (π-π) interactions, which involve the attractive, noncovalent interactions between aromatic rings, are another important factor in the supramolecular assembly of aromatic compounds. nih.govwikipedia.org

In the case of N-2-benzothiazolyl-4-nitrobenzamide, π-π stacking interactions are found to be very weak. mdpi.com The analysis of its crystal structure reveals that the distances between the centroids of adjacent aromatic rings are greater than the 3.8 Å criterion typically used to define a significant π-π interaction. mdpi.com This contrasts with its ortho-isomer, where multiple strong π-π interactions are observed. mdpi.com The lack of strong stacking is a key feature distinguishing the supramolecular behavior of the para-isomer.

Van der Waals Forces and Halogen Bonding

Van der Waals forces, particularly dispersion forces, are a dominant factor in the stabilization of the crystal packing for N-2-benzothiazolyl-4-nitrobenzamide and its isomers. mdpi.combohrium.com While hydrogen bonds provide the primary directional control for the molecular assembly, the cumulative effect of these weaker, non-directional dispersion forces is crucial for achieving a thermodynamically stable crystal lattice. The energy frameworks calculated for this class of compounds confirm that both electrostatic forces (from hydrogen bonds and dipoles) and dispersion forces are the main contributors to packing stability. mdpi.combohrium.com

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique in crystal engineering that brings together two or more different molecular components in a single crystal lattice in a specific stoichiometric ratio, held together by non-covalent interactions. This method is widely used to modify the physicochemical properties of solid compounds, such as solubility, stability, and melting point. The formation of co-crystals relies on the predictable recognition and assembly of molecules through supramolecular synthons, which are robust intermolecular interactions like hydrogen bonds.

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is critical in materials science and the pharmaceutical industry, as the particular crystalline form can impact a compound's behavior.

Based on a comprehensive review of the scientific literature, there are no specific studies reported on the co-crystallization or polymorphism of N-2-benzothiazolyl-4-nitrobenzamide. Research has primarily focused on the synthesis and characterization of its single-component crystal structure. However, the detailed structural analysis of N-2-benzothiazolyl-4-nitrobenzamide reveals the presence of strong hydrogen bond donors (N-H) and acceptors (N and O atoms of the nitro and amide groups), which are key features for the formation of supramolecular synthons. mdpi.com This suggests that N-2-benzothiazolyl-4-nitrobenzamide could be a viable candidate for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. The robust N−H···N dimer synthon observed in its crystal structure is a strong indicator of its potential to engage in predictable intermolecular interactions with suitable co-formers. mdpi.com

The existence of different positional isomers (ortho-, meta-, and para-nitrobenzamide derivatives) of N-2-benzothiazolyl-benzamide, each crystallizing in a different crystal system and space group, highlights the sensitivity of the crystal packing to the substitution pattern. mdpi.com This sensitivity could also imply the potential for polymorphism in the para-isomer under different crystallization conditions, although no specific polymorphs have been isolated and characterized to date.

Self-Assembly Principles and Nanostructure Formation

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. In the context of supramolecular chemistry, this refers to the process by which molecules arrange themselves into well-defined aggregates and, ultimately, crystalline solids, driven by non-covalent interactions. The crystal structure of N-2-benzothiazolyl-4-nitrobenzamide is a clear example of molecular self-assembly.

The primary driving forces for the self-assembly of this compound are the specific and directional N−H···N and C−H···O hydrogen bonds. mdpi.com The formation of a centrosymmetric dimer through a pair of N−H···N hydrogen bonds acts as the foundational step in the assembly process. mdpi.com These dimers then further organize into a one-dimensional chain. This chain is subsequently extended into a two-dimensional herringbone pattern via C−H···O intermolecular hydrogen bonds. mdpi.com This hierarchical assembly, from dimers to chains to a three-dimensional lattice, is a hallmark of molecular self-assembly.

While the principles of molecular self-assembly are evident in the crystal structure of N-2-benzothiazolyl-4-nitrobenzamide, there is currently no available research in the scientific literature on the formation of nanostructures from this specific compound. The study of its self-assembly has been confined to the bulk crystalline state. The potential for this molecule to form discrete nanoscale architectures, such as nanofibers, nanotubes, or vesicles, through controlled self-assembly in solution has not yet been explored. Such studies would be a valuable extension of the current understanding of its supramolecular behavior.

Crystallographic Data for N-2-Benzothiazolyl-4-nitrobenzamide

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃O₃S |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

Hydrogen Bond Geometry for N-2-Benzothiazolyl-4-nitrobenzamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N(2)–H(2)···N(3) | 0.86 | 2.16 | 3.018(3) | 172 |

| C(4)–H(4)···O(2A) | 0.93 | 2.50 | 3.398(6) | 163 |

D = donor atom, H = hydrogen atom, A = acceptor atom

Advanced Research Directions and Future Prospects for N 2 Benzothiazolyl 4 Nitrobenzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-2-benzothiazolyl-4-nitrobenzamide traditionally involves the condensation of 2-aminobenzothiazole (B30445) with 4-nitrobenzoyl chloride. While effective, future research is poised to explore more advanced and sustainable synthetic methodologies.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. nih.govuc.pt The nitration of aromatic compounds, an exothermic and potentially hazardous step, can be more safely and efficiently managed in a flow reactor. nih.gov Similarly, the amidation reaction could be adapted to a flow system, potentially telescoped with the nitration step to create a streamlined, multi-step continuous synthesis of the target molecule. researchgate.net This approach would not only improve safety and yield but also facilitate scalability.

Mechanochemical Synthesis: Ball milling and other mechanochemical techniques represent a green chemistry approach to synthesis by minimizing or eliminating the use of solvents. mdpi.com The amidation of esters and the reaction of amines with acid chlorides have been successfully demonstrated using mechanochemistry. mdpi.complu.mx Exploring the mechanochemical synthesis of N-2-benzothiazolyl-4-nitrobenzamide from 2-aminobenzothiazole and a suitable 4-nitrobenzoyl derivative could lead to a more environmentally benign and efficient production method.

Advanced Catalytic Systems: Research into novel catalysts could significantly enhance the efficiency and selectivity of the synthesis. While traditional coupling reagents like DCC are effective, exploring enzyme-catalyzed reactions or novel metal-based catalysts could offer milder reaction conditions and improved atom economy. researchgate.net For instance, the use of p-toluenesulfonic acid (p-TSA) has been shown to be an eco-friendly catalyst for the synthesis of related N-(benzo[d]thiazol-2-yl) carboxamides. astx.com Investigation into catalysts that can facilitate the direct C-H amidation of 2-aminobenzothiazole with 4-nitrobenzoic acid would represent a significant advancement by avoiding the pre-activation of the carboxylic acid.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reaction conditions in continuous flow reactors, telescoped multi-step synthesis. nih.govuc.ptresearchgate.net |

| Mechanochemistry | Reduced solvent usage, green chemistry | Investigation of solid-state reactivity, optimization of milling parameters. mdpi.complu.mx |

| Advanced Catalysis | Higher efficiency, milder conditions, improved atom economy | Development of enzymatic or novel metal catalysts for direct amidation. researchgate.netastx.com |

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the physicochemical properties of N-2-benzothiazolyl-4-nitrobenzamide relies on sophisticated analytical and characterization techniques.

Spectroscopic and Crystallographic Analysis: Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides precise mass determination, confirming the elemental composition. nih.gov Single-crystal X-ray diffraction will be crucial to definitively determine the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net

Advanced Mass Spectrometry for Isomer Differentiation: Given the potential for isomeric impurities during synthesis, advanced mass spectrometry techniques like photodissociation mass spectrometry could be employed for their differentiation. plu.mxnih.gov These methods utilize tunable lasers to induce isomer-specific fragmentation patterns, allowing for the unambiguous identification of N-2-benzothiazolyl-4-nitrobenzamide from its isomers.

Solid-State Characterization: Solid-state NMR (ssNMR) can provide valuable insights into the structure and dynamics of the compound in its solid form, complementing data from X-ray diffraction. uq.edu.au This is particularly useful for studying polymorphism, which can significantly impact the material properties of the compound.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netnih.govnih.govresearchgate.net Comparing these theoretical predictions with experimental data can aid in the accurate assignment of spectral features and provide a deeper understanding of the compound's electronic structure. mdpi.com

| Technique | Information Gained | Future Research Direction |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Co-crystallization with other molecules to study non-covalent interactions. researchgate.net |

| Photodissociation MS | Unambiguous isomer identification | Development of routine methods for quality control during synthesis. plu.mxnih.gov |

| Solid-State NMR | Solid-state structure and dynamics, polymorphism | Investigation of different crystalline forms and their properties. uq.edu.au |

| DFT Calculations | Predicted spectroscopic data, electronic structure | Correlation of theoretical predictions with experimental results for detailed structural analysis. mdpi.comresearchgate.netnih.govnih.govresearchgate.net |

Integration into Chemical Probes for Mechanistic Biological Studies (Non-Clinical)

The unique combination of a benzothiazole (B30560) core and a nitroaromatic group suggests that N-2-benzothiazolyl-4-nitrobenzamide could serve as a valuable scaffold for the development of chemical probes for non-clinical biological research.

Fluorescent Probes: Benzothiazole derivatives are known to exhibit interesting fluorescence properties and have been utilized as fluorescent probes for detecting various biological species. nih.govresearchgate.netresearchgate.netresearchgate.net The nitro group typically acts as a fluorescence quencher. nih.gov This quenching effect can be exploited to design "turn-on" fluorescent probes where the fluorescence is restored upon a specific chemical transformation, such as the reduction of the nitro group. researchgate.netnih.govresearchgate.netrsc.org Such a probe, based on the N-2-benzothiazolyl-4-nitrobenzamide scaffold, could be developed to detect reductive environments within cells or specific enzyme activities.

Photoactivatable Probes: The nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation. researchgate.netbiorxiv.orgebi.ac.uk This property can be harnessed to create photoactivatable probes. An inert form of a biologically active molecule could be attached to the N-2-benzothiazolyl-4-nitrobenzamide scaffold, which upon irradiation, would release the active molecule with high spatial and temporal control. nih.gov This would be a powerful tool for studying cellular signaling pathways.

Photoacoustic Imaging Probes: Photoacoustic tomography is an emerging imaging modality that combines light and sound for deep-tissue imaging. nih.gov The design of activatable photoacoustic probes that change their signal upon interaction with a target is a growing area of research. The chromophoric nature of N-2-benzothiazolyl-4-nitrobenzamide could be exploited in the design of such probes, where a change in the electronic structure upon a biological event (e.g., enzyme cleavage) would lead to a change in the photoacoustic signal. nih.gov

Potential as a Scaffold for Rational Design of Chemical Libraries

The structural features of N-2-benzothiazolyl-4-nitrobenzamide make it an attractive scaffold for the rational design of chemical libraries for various academic research purposes. The benzothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govnih.gov

Diversity-Oriented Synthesis (DOS): The N-2-benzothiazolyl-4-nitrobenzamide core can be systematically modified at several positions to generate a library of structurally diverse molecules. researchgate.netcam.ac.ukcam.ac.uk For example, the benzene (B151609) ring of the benzothiazole moiety and the phenyl ring of the nitrobenzamide moiety can be substituted with various functional groups to explore the chemical space around the core scaffold. This approach can lead to the discovery of molecules with novel properties and functions.

Fragment-Based Library Design: In fragment-based approaches, small molecular fragments are screened for weak binding to a target, and then grown or linked to create more potent compounds. astx.comnih.govchemdiv.com The 2-aminobenzothiazole and 4-nitrobenzoic acid components of the target molecule can be considered as fragments. Libraries can be designed by combining variations of these fragments to explore structure-activity relationships in a systematic manner.

Applications in Materials Chemistry

The electronic properties of N-2-benzothiazolyl-4-nitrobenzamide, arising from the combination of the electron-rich benzothiazole system and the electron-deficient nitro-substituted phenyl ring, make it a candidate for investigation in materials chemistry.

Organic Electronic Materials: Benzothiazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The intramolecular charge transfer character that is likely present in N-2-benzothiazolyl-4-nitrobenzamide could be beneficial for applications in organic photovoltaics or as a component in charge-transporting materials.

Nonlinear Optical (NLO) Materials: Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical properties. researchgate.netncl.res.injhuapl.edunih.govresearchgate.net The N-2-benzothiazolyl-4-nitrobenzamide structure fits this design principle, with the benzothiazole acting as a potential donor/π-bridge and the nitrobenzene (B124822) as a strong acceptor. This makes it a promising candidate for second-harmonic generation and other NLO applications.

Energetic Materials: The presence of a nitro group, a common feature in energetic materials, suggests that N-2-benzothiazolyl-4-nitrobenzamide could be explored as a precursor or a component in the synthesis of novel energetic materials with tailored properties. nih.gov

Theoretical Advancements in Understanding Complex Chemical Behavior of the Compound

Computational chemistry provides a powerful lens through which to understand the intricate chemical behavior of N-2-benzothiazolyl-4-nitrobenzamide.

Conformational and Electronic Structure Analysis: DFT calculations can be employed to determine the most stable conformations of the molecule and to analyze its electronic structure in detail. uq.edu.aumdpi.comresearchgate.netnih.gov This includes mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the regions of electron density and susceptibility to nucleophilic or electrophilic attack.

Intramolecular Charge Transfer (ICT): The molecule's structure suggests the possibility of significant intramolecular charge transfer from the benzothiazole moiety to the nitrobenzamide portion upon photoexcitation. Time-dependent DFT (TD-DFT) calculations can be used to model this process and predict the properties of the excited states, which is crucial for understanding its photophysical behavior and potential applications in fluorescence and NLO. nih.gov

Reactivity and Mechanistic Studies: Computational methods can be used to model reaction mechanisms and predict the reactivity of the compound. For example, calculations can help to understand the mechanism of potential "turn-on" fluorescence in probe applications or to predict the products of metabolic transformations in non-clinical biological studies.

Role in the Discovery of New Chemical Entities for Diverse Academic Applications

The N-2-benzothiazolyl-4-nitrobenzamide scaffold holds promise as a starting point for the discovery of new chemical entities with a wide range of academic applications. The benzothiazole core is present in numerous compounds with diverse biological activities. nih.govresearchgate.net The nitro group, while sometimes associated with toxicity, is also a key functional group in many therapeutic agents and can be a handle for further chemical modification. ncl.res.in

By using N-2-benzothiazolyl-4-nitrobenzamide as a lead structure, researchers can synthesize and screen libraries of related compounds for various biological activities in academic research settings. This could lead to the identification of novel enzyme inhibitors, receptor ligands, or antimicrobial agents for further investigation. The versatility of the scaffold allows for fine-tuning of properties to optimize for specific academic research questions. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products